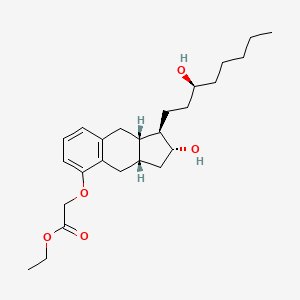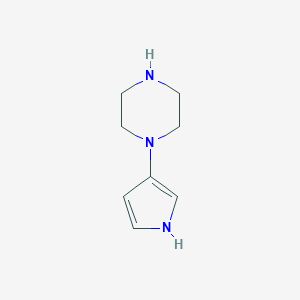![molecular formula C₂₃H₂₂O₃ B1144988 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene CAS No. 1094898-04-0](/img/no-structure.png)
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene is an metabolite of Benzo[a]pyrene, a carcinogenic component of tobacco smoke implicated in lung cancer .
Synthesis Analysis
The synthesis of this compound is not widely documented in the available literature. It’s important to note that the sale of this product is prohibited due to laws, regulations, and policies related to "patent products".Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented in the available literature. It’s known that it’s a metabolite of Benzo[a]pyrene , but the exact reactions and pathways are not specified.Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene involves the coupling of 2-bromo-7-methoxynaphthalene with 2,6-bis(2-methoxyethenyl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.", "Starting Materials": [ "2-bromo-7-methoxynaphthalene", "2,6-bis(2-methoxyethenyl)phenylboronic acid", "Palladium catalyst", "Base", "Solvent" ], "Reaction": [ "Dissolve 2-bromo-7-methoxynaphthalene and 2,6-bis(2-methoxyethenyl)phenylboronic acid in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).", "Add a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to the reaction mixture to deprotonate the boronic acid and promote the cross-coupling reaction.", "Add a palladium catalyst such as palladium acetate (Pd(OAc)2) or palladium chloride (PdCl2) to the reaction mixture to facilitate the cross-coupling reaction.", "Heat the reaction mixture under reflux for several hours to allow the cross-coupling reaction to occur.", "After completion of the reaction, cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Purify the product using column chromatography or recrystallization to obtain the desired compound, 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene." ] } | |
Numéro CAS |
1094898-04-0 |
Formule moléculaire |
C₂₃H₂₂O₃ |
Poids moléculaire |
346.42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





